Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate: is an organic compound that features a complex structure with multiple functional groups, including ester, hydroxyl, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Carbamate Intermediate
Reactants: 4-aminobenzoic acid methyl ester and 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl isocyanate.
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
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Coupling Reaction
Reactants: The carbamate intermediate is then coupled with a suitable activating agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Conditions: This step is typically performed at room temperature under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: These reactions are typically carried out in acidic or basic media, depending on the desired oxidation state.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Conditions: Reduction reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.
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Substitution
Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Conditions: These reactions often require a catalyst and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the ester group can yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of thiophene rings allows for π-π interactions with aromatic amino acids in proteins, which can modulate the activity of these proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate: Lacks the additional thiophene ring, which may affect its reactivity and binding properties.
Ethyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate: Similar structure but with an ethyl ester group, which can influence its solubility and reactivity.
Uniqueness
Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is unique due to the presence of two thiophene rings, which enhance its electronic properties and potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-24-18(22)14-6-4-13(5-7-14)17(21)20-12-19(23,15-8-10-25-11-15)16-3-2-9-26-16/h2-11,23H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXFOGIYXVIHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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